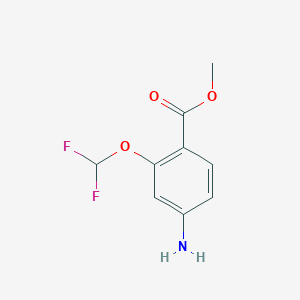
Methyl 4-amino-2-(difluoromethoxy)benzoate
Cat. No. B8797579
M. Wt: 217.17 g/mol
InChI Key: MMYQZVIBZZNDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09108921B2
Procedure details


A mixture of methyl 2-(difluoromethoxy)-4-nitrobenzoate (330 mg, 1.3 mmol) and 10% Pd on carbon (50 mg) in THF (10 mL) was stirred at room temperature under hydrogen atmosphere for 6 hours. The solid was removed by filtration and the solvent was concentrated to give the crude aniline. LC-MS: m/z 218.1 (M+H)+



Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][CH:2]([F:17])[O:3][C:4]1[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]>C1COCC1.[Pd]>[NH2:14][C:12]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:3][CH:2]([F:1])[F:17])[CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
330 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-])F
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature under hydrogen atmosphere for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solvent was concentrated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
